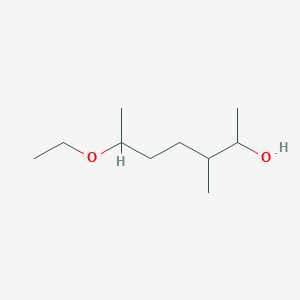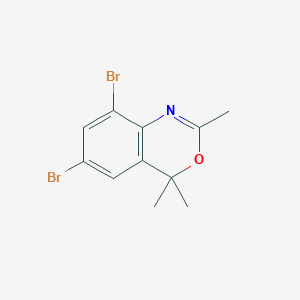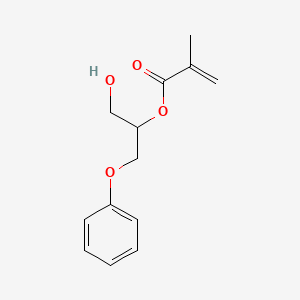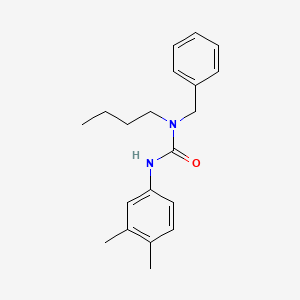
6-Ethoxy-3-methylheptan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3-methylheptan-2-OL is an organic compound with the molecular formula C10H22O2. It is a secondary alcohol and an ether, characterized by the presence of an ethoxy group and a methyl group on a heptane backbone. This compound is part of the larger family of alcohols, which are known for their hydroxyl (OH) functional group attached to an aliphatic carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Ethoxy-3-methylheptan-2-OL involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as n-butylmagnesium bromide, which is then reacted with a suitable ketone. The reaction conditions often include the use of anhydrous diethyl ether as a solvent and maintaining a steady rate of reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the preparation of the Grignard reagent in large reactors, followed by the addition of the ketone under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-3-methylheptan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (ketone or aldehyde) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
6-Ethoxy-3-methylheptan-2-OL has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-3-methylheptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylheptan-2-OL: Similar structure but lacks the ethoxy group.
3-Methylheptan-3-OL: Similar backbone but different positioning of the hydroxyl group.
2-Ethoxy-3-methylpentane: Similar functional groups but different carbon chain length.
Uniqueness
6-Ethoxy-3-methylheptan-2-OL is unique due to the presence of both an ethoxy group and a methyl group on a heptane backbone, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
88083-43-6 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
6-ethoxy-3-methylheptan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-5-12-9(3)7-6-8(2)10(4)11/h8-11H,5-7H2,1-4H3 |
Clave InChI |
VXQGSYFKTVZCGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



dimethylsilane](/img/structure/B14390258.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)


![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)

